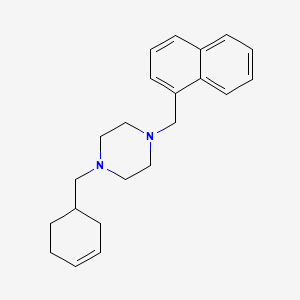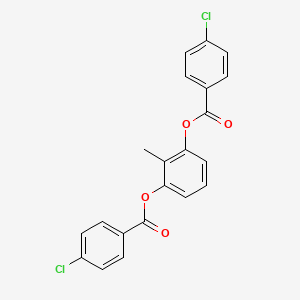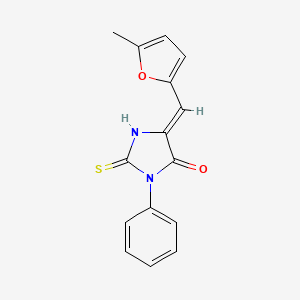
(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide group attached to a diiodophenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide involves its interaction with biological molecules. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The molecular targets include bacterial enzymes and cancer cell receptors, which are disrupted by the compound’s binding, resulting in cell death or inhibition of cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide include:
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone: This compound shares the diiodophenyl group but differs in its overall structure and applications.
2,3-Bis[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester: This compound has a similar phenyl group but with different substituents and chemical properties.
The uniqueness of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide lies in its specific hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7I2N3OS |
|---|---|
Molekulargewicht |
447.04 g/mol |
IUPAC-Name |
[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7I2N3OS/c9-5-1-4(2-6(10)7(5)14)3-12-13-8(11)15/h1-3,14H,(H3,11,13,15)/b12-3+ |
InChI-Schlüssel |
URUZIJZUGSVSRZ-KGVSQERTSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)O)I)/C=N/NC(=S)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10885370.png)

![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)


![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
![[4-(4-fluorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10885415.png)

![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)
